Home > Products > Screening Compounds P97999 > Dabigatran etexilate-d13
Dabigatran etexilate-d13 -

Dabigatran etexilate-d13

Catalog Number: EVT-1505353
CAS Number:
Molecular Formula: C24H28D13N7O5
Molecular Weight: 640.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dabigatran etexilate-d13 is a deuterated form of dabigatran etexilate, a direct thrombin inhibitor used primarily as an anticoagulant in the prevention of strokes and systemic embolism in patients with non-valvular atrial fibrillation. This compound is particularly significant in pharmacokinetic studies, where it serves as an internal standard for quantification purposes in analytical chemistry.

Source

Dabigatran etexilate was developed by Boehringer Ingelheim and is marketed under the brand name PRADAXA®. The deuterated variant, dabigatran etexilate-d13, is utilized in research settings to improve the accuracy of mass spectrometry analyses due to its unique isotopic signature, which allows for differentiation from the non-deuterated form during quantification processes .

Classification

Dabigatran etexilate-d13 is classified as a small molecule anticoagulant and is part of the broader category of direct thrombin inhibitors. It is specifically designed to inhibit thrombin (Factor IIa), a crucial enzyme in the coagulation cascade that converts fibrinogen into fibrin.

Synthesis Analysis

Methods

The synthesis of dabigatran etexilate-d13 involves several key steps, often starting from readily available precursors. The general synthetic route includes:

  1. Formation of Key Intermediates: The synthesis begins with the formation of benzimidazole derivatives, which are crucial for the structure of dabigatran.
  2. Deuteration: The incorporation of deuterium atoms into specific positions of the molecule is achieved through various chemical reactions, including hydrogen-deuterium exchange processes.
  3. Final Coupling Reactions: The final stages involve coupling the deuterated intermediates to form the complete dabigatran etexilate-d13 structure.

Technical details regarding specific reaction conditions, catalysts, and purification methods are typically outlined in patents and scientific literature .

Molecular Structure Analysis

Structure

The molecular formula for dabigatran etexilate-d13 can be represented as C19H20N2O3SC_{19}H_{20}N_2O_3S with deuterium substitutions at specific positions. The structure features:

  • A benzimidazole core
  • A pyridine ring
  • An ethyl ester group

The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, which can be critical for analytical applications.

Data

  • Molecular Weight: Approximately 340.44 g/mol
  • Deuterium Substitutions: Typically at positions where hydrogen atoms are replaced to enhance mass spectrometric analysis .
Chemical Reactions Analysis

Reactions

Dabigatran etexilate-d13 undergoes various chemical reactions similar to those of its parent compound. Key reactions include:

  1. Hydrolysis: Under physiological conditions, dabigatran etexilate-d13 is converted to its active form, dabigatran, through esterase-catalyzed hydrolysis.
  2. Thrombin Inhibition: The active form binds reversibly to thrombin, inhibiting its activity and preventing fibrin formation.

Technical details about reaction kinetics and mechanisms can be found in pharmacological studies .

Mechanism of Action

Process

Dabigatran etexilate-d13 functions primarily as a competitive inhibitor of thrombin. The mechanism involves:

  1. Binding to Thrombin: The compound binds to both free thrombin and thrombin that is bound to fibrin.
  2. Inhibition of Fibrin Formation: By inhibiting thrombin's activity, it prevents the conversion of fibrinogen to fibrin, thereby reducing clot formation.

This mechanism is critical for its therapeutic effects in anticoagulation therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Deuterated compounds often show enhanced stability compared to their hydrogen analogs due to the stronger C-D bond.
  • Melting Point: Specific melting point data for dabigatran etexilate-d13 may vary based on purity and formulation but generally aligns closely with that of dabigatran etexilate.

Relevant analyses such as thermogravimetric analysis and X-ray diffraction studies provide insights into stability and polymorphism .

Applications

Scientific Uses

Dabigatran etexilate-d13 serves several important roles in scientific research:

  1. Analytical Chemistry: It is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying levels of dabigatran etexilate in biological samples.
  2. Pharmacokinetic Studies: Facilitates the investigation of absorption, distribution, metabolism, and excretion (ADME) properties of dabigatran formulations.
  3. Drug Development: Assists researchers in evaluating new derivatives or formulations aimed at improving efficacy or reducing side effects associated with anticoagulation therapy .
Introduction to Dabigatran Etexilate-d13

Dabigatran etexilate-d13 is a deuterium-labeled analog of the direct thrombin inhibitor dabigatran etexilate, engineered for specialized pharmacological research. This stable isotope derivative retains the therapeutic potential of its parent compound while offering unique physicochemical properties that facilitate advanced analytical applications. Its development bridges medicinal chemistry and isotope science, enabling precise tracking of drug metabolism and disposition without altering primary biological activity [1] [10].

Structural and Isotopic Characteristics of Deuterated Dabigatran Etexilate

Dabigatran etexilate-d13 features thirteen deuterium atoms strategically incorporated into the hexyloxy side chain of the molecule, replacing all hydrogen atoms in the n-hexyl group. This modification yields the molecular formula C₃₄D₁₃H₂₈N₇O₅ and a molecular weight of 640.81 g/mol, compared to 627.75 g/mol for the unlabeled compound [1] [10]. The compound maintains dabigatran etexilate's core benzimidazole structure and thrombin-binding pharmacophore while altering its mass signature for detection.

  • Synthesis Pathway: Production involves multi-step deuterium integration:
  • Preparation of [²H₇]dabigatran etexilate via condensation of [²H₄]-O-n-hexylcarbamate with [²H₃]-benzimidazole intermediates
  • Sequential reactions including Pinner reaction, esterification, reduction, and alkylation using deuterated precursors like [²H₅]-bromobenzene [8]
  • Isotopic Purity: Commercial batches provide ≥98% deuterium enrichment and ≥98% chemical purity, critical for eliminating interference in mass spectrometry analyses [10].

Table 1: Structural Comparison of Dabigatran Etexilate and Deuterated Analog

CharacteristicDabigatran EtexilateDabigatran Etexilate-d13
Molecular FormulaC₃₄H₄₁N₇O₅C₃₄D₁₃H₂₈N₇O₅
Molecular Weight (g/mol)627.75640.81
CAS Number211915-06-92749293-92-1
Deuterium Position-Hexyloxy side chain
Primary ApplicationTherapeutic anticoagulantResearch tracer

Rationale for Deuterium Labeling in Pharmacological Research

Deuterium labeling leverages the kinetic isotope effect (KIE)—where carbon-deuterium bonds exhibit slower cleavage rates than carbon-hydrogen bonds—to modulate drug metabolism without significant pharmacological alteration. This property makes dabigatran etexilate-d13 invaluable for:

  • ADME Studies:
  • Enables precise tracking of parent drug and metabolites in biological matrices using LC-MS/MS
  • Distinguishes administered drug from endogenous compounds via mass shift detection [1] [8]
  • Quantifies absorption, distribution, and elimination kinetics in preclinical models [4]

  • Metabolic Pathway Elucidation:

  • Identifies cytochrome P450-derived metabolites through characteristic fragmentation patterns
  • Reveals site-specific metabolic soft spots vulnerable to oxidative degradation [1] [8]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

  • Provides accurate parameters for dose-exposure relationships in diverse populations
  • Assesses impact of renal impairment on drug clearance (critical given dabigatran's 80% renal excretion) [2] [9]
  • Reduces metabolic variability noise in drug interaction studies [4]

Table 2: Research Applications Enabled by Deuterium Labeling

Application DomainSpecific Utility of d₁₃-Label
Mass SpectrometryInternal standard for quantitative bioanalysis
Metabolic Stability StudiesIdentification of hexyloxy chain cleavage metabolites
Tissue Distribution StudiesAutoradiography-free tissue mapping
Excretion Balance StudiesDistinguishes fecal vs. renal elimination routes

Historical Development and Approval Context of Dabigatran Derivatives

The development of deuterated dabigatran analogs parallels the clinical evolution of oral anticoagulants:

  • 2010: FDA approves dabigatran etexilate (Pradaxa®) based on the RE-LY trial, establishing superiority over warfarin for stroke prevention in non-valvular atrial fibrillation (34% relative risk reduction) [7] [9]. The 150mg dose was selected over 110mg due to superior efficacy without significantly compromising safety in key subgroups [9].

  • 2012–2015: Post-marketing studies reveal dabigatran's metabolic vulnerabilities—particularly esterase-mediated hydrolysis and CYP-independent oxidation—prompting demand for isotope-labeled standards to investigate metabolic fate. This drives synthesis of initial deuterated versions ([²H₄]- and [²H₇]-dabigatran etexilate) for research [8].

  • 2021: Adoption studies show specialist-dependent prescribing patterns, with cardiologists embracing dabigatran 12x faster than primary care physicians. This heterogeneity accelerates demand for personalized dosing tools, including isotope-guided PK models [5].

  • 2024: Advanced synthetic routes yield high-purity dabigatran etexilate-d13 (CAS 2749293-92-1) with site-specific deuterium placement at the hexyloxy chain, becoming commercially available for quantitative LC-MS research [8] [10].

Properties

Product Name

Dabigatran etexilate-d13

Molecular Formula

C24H28D13N7O5

Molecular Weight

640.8

InChI

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)/i1D3,4D2,6D2,7D2,10D2,21D2

InChI Key

KSGXQBZTULBEEQ-BTQQZDERSA-N

SMILES

CN1C2=CC=C(C(N(CCC(OCC)=O)C3=NC=CC=C3)=O)C=C2N=C1CNC4=CC=C(C(NC(OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)=N)C=C4

Synonyms

ethyl 3-(2-(((4-(N-(((hexyl-d13)oxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.